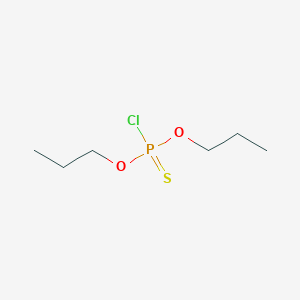

Phosphorochloridothioic acid, O,O-dipropyl ester

Description

Phosphorochloridothioic acid, O,O-dipropyl ester (hypothetical structure: (C₃H₇O)₂P(S)Cl) is an organophosphorus compound characterized by two propyl ester groups, a sulfur atom, and a reactive chlorine atom bonded to a phosphorus center. Such compounds are typically used as intermediates in synthesizing pesticides, herbicides, or chemical warfare agents due to their electrophilic chlorine, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

chloro-dipropoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO2PS/c1-3-5-8-10(7,11)9-6-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTKSPPVHLJBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062487 | |

| Record name | Phosphorochloridothioic acid, O,O-dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-05-2 | |

| Record name | Phosphorochloridothioic acid, O,O-dipropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridothioic acid, O,O-dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dipropyl phosphorochloridothioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, O,O-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridothioic acid, O,O-dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dipropyl chlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Phosphorochloridothioic acid, O,O-dipropyl ester (CAS Number: 2524-04-1), is a compound belonging to the class of organophosphates. It is primarily used as an intermediate in the synthesis of various agrochemicals and has been studied for its biological activity, particularly in terms of toxicity and potential therapeutic applications.

- Molecular Formula : C₈H₁₈ClO₂PS

- Molecular Weight : 238.73 g/mol

- IUPAC Name : O,O-Dipropyl phosphorochloridothioate

Toxicological Studies

Phosphorochloridothioic acid and its derivatives have been extensively studied for their toxicological effects. The following table summarizes key findings from various studies regarding its toxicity:

Phosphorochloridothioic acid acts primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synapses. This mechanism is similar to that of other organophosphate compounds, which can result in overstimulation of the nervous system.

Case Studies

-

Case Study on Occupational Exposure :

A study conducted on agricultural workers exposed to phosphorochloridothioic acid revealed significant neurological symptoms, including headaches, dizziness, and muscle weakness. The study emphasized the need for protective measures in workplaces handling this compound . -

Environmental Impact Assessment :

Research assessing the environmental persistence of phosphorochloridothioic acid indicated that it can remain in soil and water systems for extended periods, posing risks to local ecosystems and human health through bioaccumulation . -

Therapeutic Potential :

Recent studies have explored the potential use of phosphorochloridothioic acid derivatives in treating certain types of cancer due to their ability to induce apoptosis in malignant cells. However, further research is necessary to fully understand these effects and mitigate associated risks .

Regulatory Status

The Environmental Protection Agency (EPA) has classified phosphorochloridothioic acid as a hazardous substance due to its high toxicity and potential environmental impacts. Regulatory measures are in place to monitor its use and ensure safety in occupational settings .

Comparison with Similar Compounds

Table 1: Key Properties of Phosphorochloridothioic Acid Esters

Structural and Molecular Trends

- Alkyl Chain Effects: Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight and lipophilicity. For example, the dipropyl ester’s calculated molecular weight (216.5 g/mol) is ~28% higher than the dimethyl analog (156.55 g/mol).

- Reactivity : The chlorine atom’s electrophilicity makes these compounds reactive toward nucleophiles (e.g., water, alcohols). Bulkier propyl groups may slightly hinder hydrolysis compared to smaller esters like dimethyl or diethyl .

Toxicity and Regulatory Status

- Acute Toxicity: The O-ethyl O-isopropyl ester exhibits moderate toxicity (LD₅₀ = 425 mg/kg in rats) .

- Regulatory Status: The O-ethyl O-isopropyl ester is listed in the EPA TSCA inventory , whereas the dimethyl and diethyl esters are regulated under chemical safety schedules (e.g., Schedule 2B04 for phosphonothioic acid derivatives) .

Preparation Methods

Formation of O,O-Dipropyl Dithiophosphate

In the first step, $$ \text{P}2\text{S}5 $$ reacts with excess propyl alcohol under controlled conditions to form O,O-dipropyl dithiophosphate ($$ \text{(C}3\text{H}7\text{O)}2\text{P(S)SH} $$):

$$

\text{P}2\text{S}5 + 4 \text{C}3\text{H}7\text{OH} \rightarrow 2 \text{(C}3\text{H}7\text{O)}2\text{P(S)SH} + \text{H}_2\text{S} \uparrow

$$

Key parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Absence of solvent minimizes side reactions, though catalytic bases (e.g., pyridine) may accelerate esterification.

- Byproduct management : Evolved $$ \text{H}_2\text{S} $$ is scrubbed with NaOH to yield sodium hydrosulfide ($$ \text{NaSH} $$).

Chlorination to O,O-Dipropyl Chlorothiophosphate

The dithiophosphate intermediate is then treated with chlorine gas ($$ \text{Cl}2 $$) to introduce the chlorothiophosphoryl group:

$$

\text{(C}3\text{H}7\text{O)}2\text{P(S)SH} + \text{Cl}2 \rightarrow \text{(C}3\text{H}7\text{O)}2\text{P(S)Cl} + \text{S} \downarrow + \text{HCl} \uparrow

$$

Critical considerations:

- Catalysts : Phosphorus trichloride ($$ \text{PCl}3 $$) or tripropyl phosphite ($$ \text{(C}3\text{H}7\text{O)}3\text{P} $$) enhances chlorination efficiency.

- Temperature gradient : Initial chlorination at 30–60°C, followed by post-chlorination at 90–110°C to ensure complete conversion.

- Crystallization and purification : Cooling the reaction mixture precipitates elemental sulfur, which is removed via centrifugation. Subsequent thin-film distillation under reduced pressure (20–30 mmHg) isolates the product at >99% purity.

Alternative Routes: Transesterification and Chlorinating Agents

Transesterification of Thiophosphate Esters

Transesterification offers a pathway to O,O-dipropyl derivatives from lower alkyl analogs (e.g., O,O-dimethyl or O,O-diethyl thiophosphates). For instance, reacting O,O-diethyl chlorothiophosphate with excess propanol in the presence of a base (e.g., $$ \text{NaH} $$) facilitates alkoxy group exchange:

$$

\text{(C}2\text{H}5\text{O)}2\text{P(S)Cl} + 2 \text{C}3\text{H}7\text{OH} \rightarrow \text{(C}3\text{H}7\text{O)}2\text{P(S)Cl} + 2 \text{C}2\text{H}5\text{OH}

$$

This method, while theoretically viable, faces challenges such as equilibrium limitations and requires distillation to remove volatile byproducts (e.g., ethanol).

Chlorination with $$ \text{PCl}5 $$ or $$ \text{SOCl}2 $$

Alternative chlorinating agents like phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) can convert O,O-dipropyl thiophosphate acid ($$ \text{(C}3\text{H}7\text{O)}2\text{P(S)OH} $$) into the target chloride:

$$

\text{(C}3\text{H}7\text{O)}2\text{P(S)OH} + \text{PCl}5 \rightarrow \text{(C}3\text{H}7\text{O)}2\text{P(S)Cl} + \text{POCl}3 + \text{HCl}

$$

This route avoids gaseous $$ \text{Cl}2 $$ but generates stoichiometric $$ \text{POCl}_3 $$, complicating purification.

Reaction Optimization and Yield Data

The table below extrapolates yields and conditions from analogous ethyl-based syntheses, adjusting for propyl’s steric and electronic effects:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Dithiophosphate formation | $$ \text{P}2\text{S}5 $$, 70°C, 4h | 85–90 | 92–95 |

| Chlorination | $$ \text{Cl}2 $$, 90°C, $$ \text{PCl}3 $$ catalyst | 78–82 | 98–99 |

| Thin-film distillation | 20 mmHg, 100°C | 95 | >99 |

Key observations:

- Propyl’s larger size reduces reaction rates compared to ethyl, necessitating longer reaction times.

- Catalytic $$ \text{PCl}_3 $$ suppresses sulfur byproducts, improving yield.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for O,O-dipropyl phosphorochloridothioic acid, and how is its structural purity validated?

- Methodological Answer : The compound is typically synthesized via the reaction of thiophosphoryl chloride with excess propanol under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. For analogous O,O-dialkyl esters, alkylation efficiency depends on reaction temperature (0–25°C) and stoichiometric ratios . Structural confirmation requires multinuclear NMR spectroscopy (e.g., P NMR for phosphorus environments, H/C NMR for alkyl chain integrity) and mass spectrometry (electron ionization or ESI-MS) to verify molecular ion peaks and fragmentation patterns. Purity is assessed via GC-MS or HPLC with UV detection .

Q. What acute toxicity data exist for structurally similar O,O-dialkyl phosphorochloridothioic esters, and how might propyl substituents alter toxicity?

- Methodological Answer : Acute oral LD values for analogs like O-ethyl O-isopropyl phosphorochloridothioic ester in rats are reported as 425 mg/kg, with lethality linked to acetylcholinesterase inhibition . Propyl chains may increase lipophilicity, potentially enhancing dermal absorption or metabolic stability compared to shorter alkyl chains (e.g., methyl). Researchers should prioritize in vitro acetylcholinesterase inhibition assays and in vivo acute toxicity studies in rodent models, using OECD Test Guidelines 423/425. Dose-response curves should account for alkyl chain length effects on bioavailability .

Advanced Research Questions

Q. How can method biases in organophosphorus compound research (e.g., toxicity or reactivity studies) be systematically controlled?

- Methodological Answer : Common biases include common-method variance (e.g., overlapping spectral peaks in analytical assays) and procedural artifacts (e.g., hydrolysis during sample preparation). Remedies include:

- Procedural : Use deuterated solvents in NMR to avoid signal interference; stabilize samples at low temperatures (-20°C) to prevent degradation .

- Statistical : Apply Harman’s single-factor test to assess variance inflation in toxicity datasets. Confirmatory factor analysis (CFA) or multi-trait multi-method matrices (MTMM) can isolate compound-specific effects from measurement errors .

Q. What contradictions exist in the literature regarding the hydrolytic stability of O,O-dialkyl phosphorochloridothioic esters, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise from varying hydrolysis rates reported under acidic vs. alkaline conditions. For example, O,O-diethyl analogs hydrolyze faster in basic media due to nucleophilic attack on phosphorus, while propyl esters may exhibit steric hindrance. To resolve contradictions:

- Experimental Design : Conduct pH-controlled hydrolysis studies (pH 2–12) at 25°C, monitoring reaction progress via P NMR or ion chromatography for phosphate byproducts.

- Data Interpretation : Apply kinetic models (e.g., pseudo-first-order) to compare rate constants () across alkyl variants. Computational chemistry (DFT) can predict steric/electronic effects of propyl groups on transition-state energetics .

Q. How can advanced spectroscopic techniques clarify the reactivity of O,O-dipropyl phosphorochloridothioic acid in nucleophilic substitution reactions?

- Methodological Answer : Reaction monitoring via in situ FT-IR or Raman spectroscopy tracks P-Cl bond cleavage during substitutions (e.g., with amines or thiols). X-ray crystallography of reaction intermediates (e.g., thiophosphate-metal complexes) reveals stereoelectronic influences of propyl groups on transition states. For example, bulky propyl substituents may disfavor pathways, favoring associative mechanisms .

Data Contradiction Analysis

Q. Conflicting reports on the thermal stability of O,O-dipropyl phosphorochloridothioic acid: How should researchers design experiments to validate decomposition pathways?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual propanol) accelerating decomposition. Controlled studies should:

- Use thermogravimetric analysis (TGA) under inert atmospheres (N) to isolate decomposition temperatures.

- Couple TGA with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., propyl chloride or sulfur oxides).

- Compare results with computational pyrolysis simulations (e.g., ReaxFF MD) to predict bond cleavage sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.